
1,1'-(Dibromomethanediyl)bis(4-nitrobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) is a chemical compound characterized by the presence of two bromine atoms and two nitro groups attached to a benzene ring through a methanediyl bridge
Métodos De Preparación
The synthesis of 1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) typically involves electrophilic aromatic substitution reactions. The general synthetic route includes the bromination of a benzene derivative followed by nitration. The reaction conditions often require the presence of strong acids and controlled temperatures to ensure the selective introduction of bromine and nitro groups .
Industrial production methods may involve multi-step synthesis processes, starting from readily available benzene derivatives. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include molecular bromine, nitric acid, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and nitro groups play a crucial role in determining the compound’s reactivity and interaction with other molecules. The pathways involved include the formation of intermediates that facilitate further chemical transformations .
Comparación Con Compuestos Similares
1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) can be compared with similar compounds such as:
1-Iodo-4-nitrobenzene: Similar in structure but with iodine instead of bromine.
1-Bromo-4-nitrobenzene: Lacks the methanediyl bridge, making it less complex.
1,4-Dichloro-2-nitrobenzene: Contains chlorine atoms instead of bromine, affecting its reactivity.
Propiedades
Número CAS |
5397-81-9 |
|---|---|
Fórmula molecular |
C13H8Br2N2O4 |
Peso molecular |
416.02 g/mol |
Nombre IUPAC |
1-[dibromo-(4-nitrophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H8Br2N2O4/c14-13(15,9-1-5-11(6-2-9)16(18)19)10-3-7-12(8-4-10)17(20)21/h1-8H |
Clave InChI |
AMFZEKAEZCXBNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(Br)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
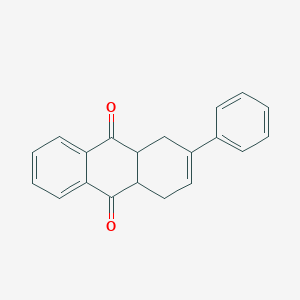
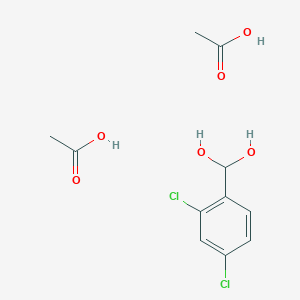
![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)
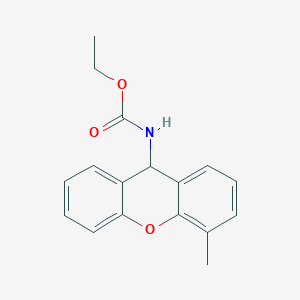
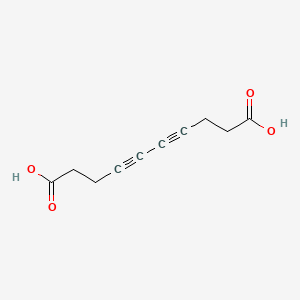

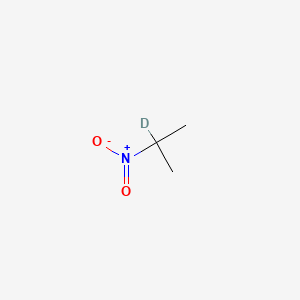
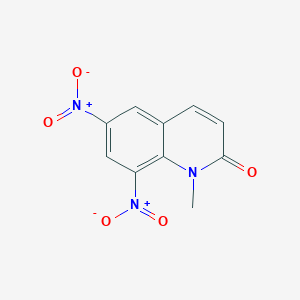
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14728443.png)




